molecular formula C18H14N6O2S3 B11245527 N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11245527
M. Wt: 442.5 g/mol
InChI Key: ARTVONMOQCCUGI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of benzo[d]thiazole and 1,3,4-thiadiazole intermediates, followed by their coupling through various chemical reactions.

  • Step 1: Synthesis of Benzo[d]thiazole Intermediate

    • Reactants: 2-aminothiophenol and carboxylic acid derivatives.
    • Conditions: Acidic or basic medium, elevated temperature.
    • Reaction: Cyclization to form benzo[d]thiazole.
  • Step 2: Synthesis of 1,3,4-Thiadiazole Intermediate

    • Reactants: Thiosemicarbazide and carboxylic acid derivatives.
    • Conditions: Acidic medium, reflux.
    • Reaction: Cyclization to form 1,3,4-thiadiazole.
  • Step 3: Coupling Reaction

    • Reactants: Benzo[d]thiazole intermediate, 1,3,4-thiadiazole intermediate, and phenyl isocyanate.
    • Conditions: Solvent (e.g., DMF), base (e.g., triethylamine), room temperature.
    • Reaction: Formation of this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of benzo[d]thiazole and 1,3,4-thiadiazole moieties, along with the phenylureido group, imparts distinct chemical and biological properties to the compound.

Conclusion

This compound is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C18H14N6O2S3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14N6O2S3/c25-14(21-16-20-12-8-4-5-9-13(12)28-16)10-27-18-24-23-17(29-18)22-15(26)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21,25)(H2,19,22,23,26)

InChI Key

ARTVONMOQCCUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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